1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by the presence of a bifuran moiety and a trifluoromethyl phenyl group. The compound’s unique structure, which includes both aromatic and heterocyclic components, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a coupling reaction of two furan rings. This can be achieved using palladium-catalyzed cross-coupling reactions.
Introduction of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be introduced via a Friedel-Crafts acylation reaction, where trifluoromethyl benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Urea Formation: The final step involves the reaction of the bifuran and trifluoromethyl phenyl intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group in the trifluoromethyl phenyl ring can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the trifluoromethyl phenyl ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, disrupting its function, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of key enzymes and pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-fluorophenyl)urea
- 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea
- 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-bromophenyl)urea
Uniqueness
1-([2,2’-Bifuran]-5-ylm
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)12-4-1-2-5-13(12)22-16(23)21-10-11-7-8-15(25-11)14-6-3-9-24-14/h1-9H,10H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFACIMRIMQYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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